molecular formula C11H21NO2 B574401 (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate CAS No. 188818-73-7

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate

Cat. No.: B574401
CAS No.: 188818-73-7
M. Wt: 199.294
InChI Key: HFRHUFPCVALQOE-IUCAKERBSA-N
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Description

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is a chiral compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly valuable in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate typically involves the reaction of tert-butyl chloroformate with 2-aminocyclohexanecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve room temperature and an inert atmosphere to prevent any side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves crystallization or chromatography to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines .

Scientific Research Applications

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate involves its role as a protecting group. It forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-tert-Butyl 2-aminocyclohexanecarboxylate is unique due to its chiral nature and stability under mild conditions. This makes it particularly useful in the synthesis of chiral molecules and peptides, where maintaining stereochemistry is crucial .

Properties

IUPAC Name

tert-butyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHUFPCVALQOE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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